molecular formula C20H17BrClN3OS B2985373 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207019-66-6

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2985373
CAS RN: 1207019-66-6
M. Wt: 462.79
InChI Key: FCJQEYZLZFPUPQ-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as ABT-702 and has been shown to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has been conducted on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating potential antitumor activity against a variety of human tumor cell lines derived from neoplastic diseases. This includes compounds with significant anticancer activity, highlighting the relevance of structural analogs in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Another study focused on 2-(chromon-3-yl)imidazole derivatives, revealing their potential as antimicrobial agents against various pathogenic bacterial and fungal strains. The study underscores the importance of structural modifications for enhancing antimicrobial efficacy (Sharma et al., 2017).

Structural Studies

Structural analysis of compounds similar to "2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide" has been conducted to understand their molecular configurations and intermolecular interactions, providing insights into the relationship between structure and function in drug design (Boechat et al., 2011).

Synthesis and Antibacterial Agents

The synthesis of derivatives with antibacterial activity has been a focus, with compounds being tested for their effectiveness against various bacterial strains. This research highlights the potential of such compounds in developing new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3OS/c1-2-11-25-18(14-3-5-15(21)6-4-14)12-23-20(25)27-13-19(26)24-17-9-7-16(22)8-10-17/h2-10,12H,1,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJQEYZLZFPUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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